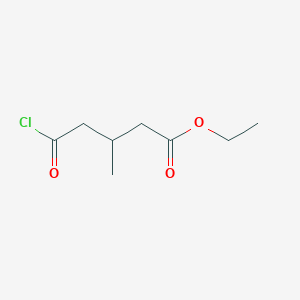
Ethyl 5-chloro-3-methyl-5-oxopentanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 5-chloro-3-methyl-5-oxopentanoate is an organic compound with the molecular formula C8H13ClO3. It is a chlorinated ester that features a ketone functional group. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 5-chloro-3-methyl-5-oxopentanoate can be synthesized through several methods. One common approach involves the reaction of ethyl acetoacetate with 1-chloro-3-methyl-2-butanone under basic conditions. The reaction typically requires a base such as sodium ethoxide or potassium tert-butoxide to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The reaction conditions are optimized to ensure high yield and purity of the product. Catalysts and solvents are carefully selected to enhance the efficiency of the reaction and minimize by-products.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 5-chloro-3-methyl-5-oxopentanoate undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ketone group can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate or chromium trioxide.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium ethoxide, potassium tert-butoxide, or other strong bases.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Substituted esters or amides.
Reduction: Alcohols.
Oxidation: Carboxylic acids or other oxidized derivatives.
Aplicaciones Científicas De Investigación
Ethyl 5-chloro-3-methyl-5-oxopentanoate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and pharmaceutical research.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of ethyl 5-chloro-3-methyl-5-oxopentanoate involves its interaction with various molecular targets. The ketone and ester functional groups allow it to participate in nucleophilic addition and substitution reactions. The chlorine atom can act as a leaving group, facilitating these reactions. The compound’s reactivity is influenced by the electronic and steric effects of its substituents.
Comparación Con Compuestos Similares
Similar Compounds
Ethyl 3-oxopentanoate: Similar structure but lacks the chlorine atom.
Ethyl 4-methyl-3-oxopentanoate: Similar structure with a different substitution pattern.
Methyl 5-chloro-5-oxopentanoate: Similar structure but with a methyl ester instead of an ethyl ester.
Uniqueness
Ethyl 5-chloro-3-methyl-5-oxopentanoate is unique due to the presence of both a chlorine atom and a ketone group, which confer distinct reactivity and properties. This combination allows for a wide range of chemical transformations and applications in various fields.
Propiedades
Número CAS |
136122-65-1 |
|---|---|
Fórmula molecular |
C8H13ClO3 |
Peso molecular |
192.64 g/mol |
Nombre IUPAC |
ethyl 5-chloro-3-methyl-5-oxopentanoate |
InChI |
InChI=1S/C8H13ClO3/c1-3-12-8(11)5-6(2)4-7(9)10/h6H,3-5H2,1-2H3 |
Clave InChI |
DKIJTCSWAKBAIT-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)CC(C)CC(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


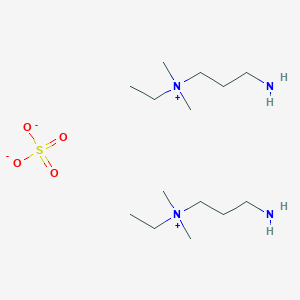

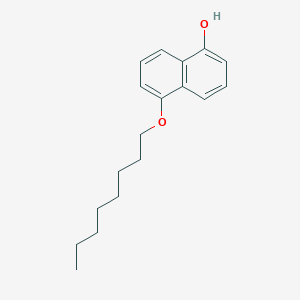
![{[4-(Benzenesulfonyl)butan-2-yl]oxy}(tert-butyl)dimethylsilane](/img/structure/B14280190.png)
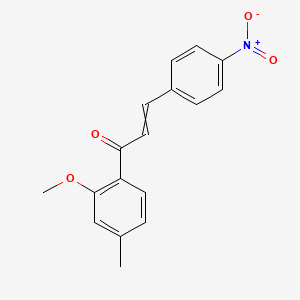
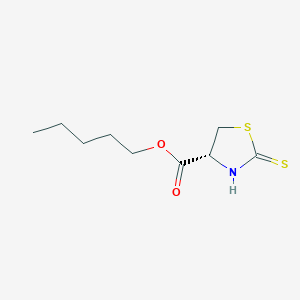
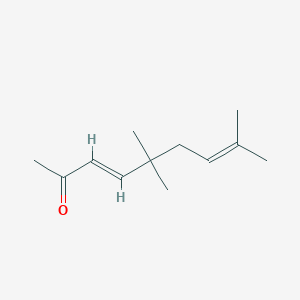
amino}-3-nitrobenzoic acid](/img/structure/B14280224.png)
![2-[3-(2-Carboxyethyl)-4-(decyloxy)benzoyl]benzoic acid](/img/structure/B14280230.png)
phosphane](/img/structure/B14280237.png)
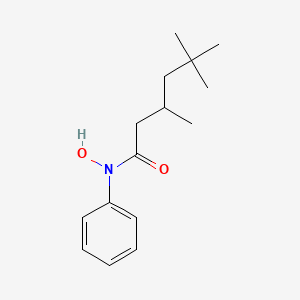
![Acetic acid, [(4-methyl-2-pentynyl)oxy]-](/img/structure/B14280258.png)

![4-[(4-Methyl-3,6-dihydro-2H-pyran-3-yl)oxy]aniline](/img/structure/B14280263.png)
